Spiro[4.5]decane-1-thiol
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Overview
Description
Spiro[4.5]decane-1-thiol: is an organic compound characterized by a unique spirocyclic structure. The spiro[4.5]decane framework consists of two rings sharing a single carbon atom, creating a rigid and stable structure. The thiol group (-SH) attached to the spirocyclic system imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-1-thiol can be achieved through several methods. One common approach involves the dimerization of ene-vinylidenecyclopropanes using a Rhodium (I) catalyst. This method is known for its mild reaction conditions and good functional group tolerance . Another method involves the stereoselective synthesis from d-glucose, which provides a novel structural motif for spiroacetal natural products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of rhodium-catalyzed dimerization is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfides: Resulting from reduction reactions.
Thioethers: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Spiro[4.5]decane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of spiro[4.5]decane-1-thiol involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity . This inhibition leads to the stabilization of hypoxia-inducible factors, which can upregulate the expression of genes involved in erythropoiesis and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: Shares the spirocyclic structure but lacks the thiol group.
Spiro[4.5]decane-1,6-dione: Contains additional carbonyl groups, altering its reactivity and applications.
1-Thia-4-azaspiro[4.5]decane: Incorporates nitrogen and sulfur atoms, providing different biological activities.
Uniqueness
Spiro[4.5]decane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other spirocyclic compounds, making it a valuable target for drug development and research .
Properties
Molecular Formula |
C10H18S |
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Molecular Weight |
170.32 g/mol |
IUPAC Name |
spiro[4.5]decane-4-thiol |
InChI |
InChI=1S/C10H18S/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9,11H,1-8H2 |
InChI Key |
LLSXKTOSMNRJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2S |
Origin of Product |
United States |
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